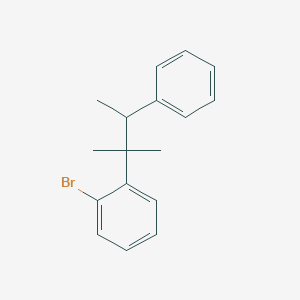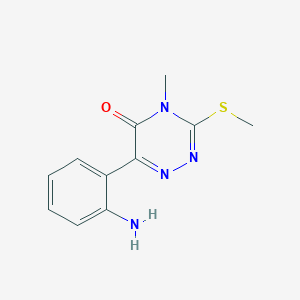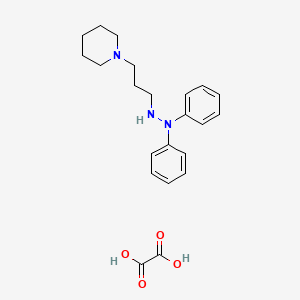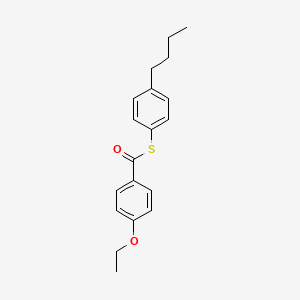
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is an ester derivative of benzenecarbothioic acid, characterized by the presence of a butylphenyl group and an ethoxybenzene moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-butylphenol and 4-ethoxybenzene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its application, such as its role in a biological system or a chemical reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Propylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the specific combination of its butylphenyl and ethoxybenzene groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
61518-90-9 |
|---|---|
Formule moléculaire |
C19H22O2S |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
S-(4-butylphenyl) 4-ethoxybenzenecarbothioate |
InChI |
InChI=1S/C19H22O2S/c1-3-5-6-15-7-13-18(14-8-15)22-19(20)16-9-11-17(12-10-16)21-4-2/h7-14H,3-6H2,1-2H3 |
Clé InChI |
YGSMWVCQOGNPNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


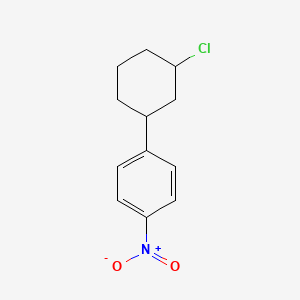
![4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione](/img/structure/B14587465.png)
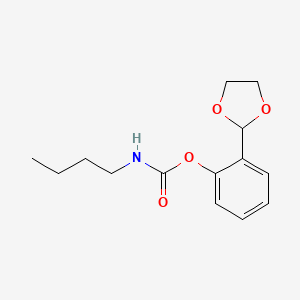
![2,3-Dichloro-N-[(2,4-dimethylphenyl)carbamoyl]propanamide](/img/structure/B14587476.png)

![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
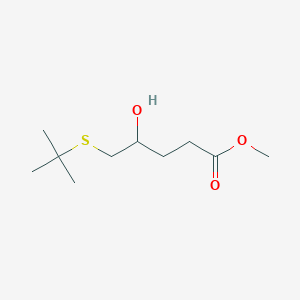
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)

![Tributyl{[2-methyl-1-(2-methyloxiran-2-yl)propan-2-yl]oxy}stannane](/img/structure/B14587539.png)
![Diethyl 2,7-dioxabicyclo[3.2.0]hept-3-ene-6,6-dicarboxylate](/img/structure/B14587540.png)
